6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is an organic compound belonging to the quinazoline family, characterized by its bicyclic structure. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmacologically active compounds. The systematic name indicates its hydroxyl group at the sixth position and the dihydroquinazolinone core, which is essential for its reactivity and interaction with biological targets.
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one can be synthesized from various precursors, primarily through methods involving Friedel-Crafts alkylation or other cyclization techniques. It falls under the category of heterocyclic compounds, specifically nitrogen-containing heterocycles, which are of significant interest in pharmaceutical research due to their diverse biological activities.
Several synthetic routes have been developed for producing 6-hydroxy-3,4-dihydroquinazolin-2(1H)-one:
The synthesis often involves careful control of reaction conditions such as temperature, pressure, and catalyst concentration to optimize yield and minimize byproducts. The purification steps typically include recrystallization from suitable solvents like methanol or ethyl acetate.
The molecular structure of 6-hydroxy-3,4-dihydroquinazolin-2(1H)-one features a fused quinazolinone ring system with a hydroxyl group at the 6-position. The compound has a molecular formula of and a molecular weight of approximately 164.17 g/mol.
Key structural data includes:
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is significantly influenced by the presence of the hydroxyl group, which can act as both a nucleophile and a leaving group under appropriate conditions.
The mechanism of action for compounds derived from 6-hydroxy-3,4-dihydroquinazolin-2(1H)-one often involves interactions with biological targets such as enzymes or receptors. For instance, derivatives have shown inhibitory activity against certain kinases or have been implicated in anti-cancer activity through modulation of cell signaling pathways.
Research indicates that these compounds may exert their effects by:
Quantitative structure-activity relationship studies are often employed to correlate structural features with biological activity.
Relevant analyses often involve spectroscopy (NMR, IR) for structural confirmation and purity assessment.
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one has diverse applications in scientific research:
Recent studies have highlighted its potential utility in combinatorial chemistry for generating libraries of compounds with varied biological activities .
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one (CAS 54197-66-9), also known as 6-hydroxycarbostyril or Cilostazol Related Compound A, is a fused bicyclic heterocycle with the molecular formula C₉H₉NO₂ and a molar mass of 163.17 g/mol [3] [6]. This white-to-light-yellow crystalline solid (mp 236–240°C) features a benzo-fused six-membered ring containing two nitrogen atoms at positions 1 and 2, a ketone group at position 2, and a phenolic hydroxyl group at position 6 [4] [6]. Its structural uniqueness lies in the conjugation between the hydroxyl group and the carbonyl-containing dihydroquinazolinone ring, enabling diverse electronic interactions. As a privileged scaffold, it serves as a versatile template for designing bioactive molecules, combining synthetic accessibility with high affinity for multiple biological targets through strategic modifications [1] [5].
Quinazolinone chemistry originated in 1869 with the synthesis of 2-ethoxy-4(3H)-quinazolinone from anthranilic acid and cyanide [5]. The specific 6-hydroxy derivative gained prominence in the late 20th century when researchers identified its role as the key intermediate for cilostazol—an antiplatelet and vasodilatory drug approved for peripheral vascular disease [1] [3]. The 1990s–2000s saw expanded applications:
Table 1: Historical Milestones in 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Applications
Year Range | Development | Key Application |
---|---|---|
1869–1903 | Quinazolinone core synthesis | Foundation of heterocyclic chemistry |
1990s | Cilostazol commercialization | Antiplatelet/antithrombotic therapy |
2000–2010 | MAO-B inhibitor derivatization | Antidepressant drug candidates |
2010–Present | Solid-phase combinatorial synthesis | Anticancer library development [2] |
The 6-hydroxy-3,4-dihydroquinazolin-2(1H)-one scaffold acts as a multifunctional pharmacophore due to three modifiable sites:
Key bioactivities enabled by this scaffold include:
Table 2: Bioactivity Modulation via Substituent Effects
Position Modified | Substituent Example | Biological Activity Enhancement |
---|---|---|
N1 | Dichlorophenyl | HDAC inhibition (anticancer) [2] |
C6-OH | Acetamide | Antiproliferative potency |
C3-C4 | Introduction of double bond | p38 MAP kinase inhibition |
6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one exhibits distinct advantages over other quinazolinones:
Table 3: Physicochemical and Biological Comparison of Quinazolinone Cores
Parameter | 6-Hydroxy-2(1H)-one | 4(3H)-Quinazolinone | 2-Methyl-4(3H)-one |
---|---|---|---|
Representative Drug | Cilostazol | Methaqualone | Gefitinib |
Melting Point | 236–240°C [4] | 120–122°C (methaqualone) | 194–196°C |
Aqueous Solubility | Low (requires cosolvents) [1] | Very low | Low |
Key Bioactivity | Antiplatelet, anticancer | Hypnotic, anticonvulsant | Anticancer (EGFR inhibition) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3